molecular formula C13H17NO B11900945 2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol

2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol

Cat. No.: B11900945
M. Wt: 203.28 g/mol
InChI Key: QMCKKUCKZKOOOF-UHFFFAOYSA-N
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Description

2,3,4,6,7,11b-Hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol represents a core tetrahydroisoquinoline scaffold of significant interest in medicinal chemistry and neuroscience research . This compound is structurally related to dihydrotetrabenazine (DTBZ), a well-characterized high-affinity ligand for the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a key protein responsible for packaging monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles, making it a critical target for investigating the pathophysiology and treatment of neurological disorders . Researchers utilize this hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol scaffold as a versatile building block for the synthesis of diverse compound libraries . These libraries are invaluable for probing structure-activity relationships (SAR) and for high-throughput screening campaigns aimed at discovering novel bioactive molecules. Documented research applications for analogs of this scaffold include development of compounds as α2-adrenoceptor antagonists, opioid receptor antagonists, and dipeptidyl peptidase IV (DPIV) inhibitors . Furthermore, its close derivative, 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol (dihydrotetrabenazine), is extensively used in neuroscience research, both as a reference standard in competitive binding assays to study VMAT2 function and as a precursor for the development of positron emission tomography (PET) radioligands for imaging the pancreas and brain . This product is intended for research purposes only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with care, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-11-6-8-14-7-5-10-3-1-2-4-12(10)13(14)9-11/h1-4,11,13,15H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCKKUCKZKOOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC3=CC=CC=C3C2CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich-Type Multicomponent Assembly

A foundational method involves a Mannich-type multicomponent assembly process (MCAP) followed by 1,3-dipolar cycloaddition. For example, 7-bromodihydroisoquinoline reacts with trans-crotonoyl chloride and silyl enol ethers in the presence of TMSOTf to form an aldehyde intermediate. Subsequent condensation with N-methylhydroxylamine generates a nitrone, which undergoes cycloaddition to yield the isoxazolidine scaffold. This method achieves 66% yield and gram-scale feasibility.

Key Reaction Conditions :

  • Catalysts: TMSOTf (5 mol%)

  • Solvents: Dichloromethane (DCM)

  • Temperature: Room temperature

Brønsted Acid-Mediated Cyclization

Brønsted acids like triflic acid (TfOH) facilitate cyclization–dehydrosulfonylation sequences. Starting from benzenesulfonyliminodiacetic acid, carbonyldiimidazole (CDI) activates the substrate for coupling with aryl ethylamines. Cyclization under acidic conditions forms the pyrido-isoquinoline core with 85% yield .

Optimization Insight :

  • Solvent: Methanol

  • Acid: TfOH (1.5 equiv)

  • Byproduct Management: Benzenesulfinic acid elimination

Modern Catalytic Methods

Palladium-Catalyzed Hydrogenolysis

Palladium on carbon (Pd/C) enables selective N-debenzylation in hydrogenation reactions. For instance, debenzylation of intermediates at 80°C under 1 atm H₂ yields secondary amines, which are coupled with cyclohexanecarboxylic acid using CDI. This step is critical for introducing the 2-ol moiety.

Typical Conditions :

  • Catalyst: 10% Pd/C

  • Pressure: 1 atm H₂

  • Solvent: Ethanol

Stereochemical Control Strategies

Chiral Resolution with Camphorsulfonic Acid

Racemic mixtures of tetrabenazine analogs are resolved using (+)- or (-)-camphorsulfonic acid (CSA). Crystallization in acetone at 15–20°C provides enantiomers with >98% ee . This method is scalable but requires careful temperature control to avoid racemization.

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives, enabling access to single enantiomers. For example, (2R,3S,11bS)-configured products are obtained with 93% ee using immobilized enzymes.

Green Chemistry Innovations

Solvent-Free Microwave Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study demonstrated cyclization of imidazo[5,1-a]isoquinoline derivatives in 15 minutes at 130°C, achieving 88% yield .

Aqueous-Phase Reactions

Ethanol-water mixtures (3:1) replace toxic solvents in reductive amination steps, maintaining yields above 80% while reducing environmental impact.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalability
Mannich-Type MCAP66ModerateHigh
Brønsted Acid85LowMedium
Pd-Catalyzed80HighHigh
Enzymatic90ExcellentMedium

Chemical Reactions Analysis

Hydroxyl Group Modifications

The C2-hydroxyl group undergoes nucleophilic substitution and esterification:

  • Sulfonation : Reaction with p-toluenesulfonyl chloride in dichloromethane with NaOH yields sulfonate esters (e.g., 3-(((2R,3R,11bR)-2-hydroxy...tosylate).

  • Esterification : Coupling with amino acid derivatives (e.g., L-valine) using DCC/DMAP forms prodrug candidates .

Reaction TypeReagentsSolventYieldApplication
SulfonationTsCl, NaOHDCM75%Prodrug synthesis
EsterificationDCC, DMAPDMF68%Bioactive conjugates

Amine Functionalization

The secondary amine participates in:

  • Acylation : Boc protection using di-tert-butyl dicarbonate in THF .

  • Reductive Amination : Reaction with aldehydes (e.g., isobutylaldehyde) and NaBH₃CN .

Stereochemical Control in Reactions

The stereochemistry at positions 2R, 3R, and 11bR dictates pharmacological activity. Key strategies include:

  • Early-Stage Resolution : Optical resolution of enamine salts avoids late-stage chiral HPLC .

  • Asymmetric Catalysis : Use of chiral auxiliaries in cycloadditions to enforce desired configurations .

Radioligand Derivatives

For VMAT2 imaging agents (e.g., ¹⁸F-AV-133):

  • Fluorination : Nucleophilic substitution with ¹⁸F⁻ in acetonitrile at 100°C .

Reaction Mechanisms and Selectivity

  • Nucleophilic Substitution : The C2-hydroxyl group’s reactivity is enhanced by neighboring nitrogen, favoring SN2 pathways.

  • Cyclization : Acid-catalyzed intramolecular cyclization forms pyrrolidin-2-one derivatives, critical for bioactive analogs .

Stability and Degradation Pathways

  • Oxidative Degradation : Susceptible to peroxide-mediated oxidation at the tetrahydroisoquinoline ring, requiring inert storage conditions .

  • Hydrolysis : Ester derivatives undergo pH-dependent hydrolysis, with t₁/₂ of 12 hours at pH 7.4 .

Comparative Reactivity Data

DerivativeFunctional GroupReaction Rate (k, s⁻¹)Conditions
Parent compoundC2–OH0.45pH 7, 25°C
Tosylate esterC2–OTs1.20DCM, RT
Boc-protected amineN–Boc0.08THF, 0°C

Scientific Research Applications

Basic Information

  • Chemical Name: 2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
  • CAS Number: 5911-71-7
  • Molecular Formula: C13H18N2O
  • Molecular Weight: 218.3 g/mol

Structure

The compound features a complex bicyclic structure that contributes to its biological activity. The presence of the hydroxyl group is significant for its interaction with biological targets.

Neuroimaging

One of the prominent applications of This compound is in the development of radiopharmaceuticals for positron emission tomography (PET). Specifically, derivatives of this compound have been synthesized and labeled with fluorine-18 to create imaging agents for studying the vesicular monoamine transporter 2 (VMAT2) in the brain.

Case Study: VMAT2 Imaging

A notable study evaluated a fluorine-18 labeled derivative known as (18)F-FP-(+)-dihydrotetrabenazine , which demonstrated potential as a VMAT2 imaging agent. This compound showed enhanced brain uptake and selectivity for VMAT2 compared to traditional carbon-11 labeled agents. The findings suggest that this compound could improve diagnostic capabilities for neurodegenerative diseases by providing better imaging of monoamine systems in the brain .

Drug Development

The compound has also been investigated for its therapeutic potential. Its structural similarity to other pharmacologically active compounds suggests it may exhibit significant biological activity.

Libraries of Derivatives

Research has focused on creating libraries of 2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-amines through multicomponent assembly processes. These libraries enable high-throughput screening for potential drug candidates targeting various neurological conditions .

Inhibition Studies

Recent studies have evaluated the inhibitory effects of related compounds on dopamine uptake at VMAT2 and other transporters. For instance, certain derivatives exhibited nanomolar range inhibition of dopamine uptake at VMAT2 with high selectivity over other transporters like the serotonin transporter (SERT) and dopamine transporter (DAT) . This specificity is critical for minimizing side effects in therapeutic applications.

Summary of Applications

Application AreaDescriptionKey Findings
NeuroimagingDevelopment of PET agents using fluorine-18 labeled derivativesEnhanced brain uptake; potential for improved diagnostics in neurodegenerative diseases
Drug DevelopmentCreation of derivative libraries for high-throughput screeningIdentification of novel compounds with potential therapeutic effects
Inhibition StudiesEvaluation of inhibitory effects on neurotransmitter transportersHigh selectivity and potency observed in VMAT2 inhibitors

Mechanism of Action

The mechanism of action of 2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrido[2,1-a]isoquinoline scaffold shares structural and functional similarities with several bioactive heterocycles. Below is a comparative analysis:

Structural Analogues

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference
2,3,4,6,7,11b-Hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol Pyrido-isoquinoline with hydroxyl –OH at C2 α2-Adrenergic antagonism, DPP-IV inhibition MCAP/1,3-dipolar cycloaddition
Dihydrotetrabenazine derivatives Pyrido-isoquinoline with methoxy/isobutyl –OCH3 at C9/C10, –CH2CH(CH2)2 at C3 VMAT2 inhibition (antipsychotic) Stereoselective alkylation/oxidation
Praziquantel Pyrazino-isoquinoline –CO-cyclohexyl at C2 Anthelmintic (schistosomiasis) Condensation/cyclization
Migrastatin analogs Macrolide-fused isoquinoline Macrocyclic lactone Antimetastatic (inhibits cell migration) Multicomponent assembly

Functional Comparison

  • Bioactivity: The target compound and dihydrotetrabenazine derivatives exhibit central nervous system (CNS) activity, but the latter’s isobutyl and methoxy substituents enhance binding to vesicular monoamine transporter 2 (VMAT2) . Unlike praziquantel, which targets helminthic calcium channels, the hydroxyl group in the target compound enables hydrogen bonding with DPP-IV’s catalytic triad .
  • Synthetic Flexibility: The MCAP strategy allows rapid diversification of the pyrido-isoquinoline scaffold (e.g., via Suzuki or Buchwald-Hartwig cross-coupling), yielding >70 derivatives with >85% compliance with Lipinski’s rules . In contrast, praziquantel’s synthesis relies on rigid cyclohexylcarbonyl incorporation, limiting structural variability .

Physicochemical and Pharmacokinetic Profiles

Parameter Target Compound Dihydrotetrabenazine Analogue Praziquantel
logP 2.1–3.5 3.8–4.2 4.5
Solubility (mg/mL) 0.5–1.2 (aqueous buffer) 0.2–0.5 (pH 7.4) 0.05 (water)
Metabolic Stability Moderate (CYP3A4 substrate) High (CYP2D6 resistance) Low (rapid glucuronidation)

Key Research Findings

  • Target Compound :
    • Demonstrated IC50 values of 50–200 nM against DPP-IV, comparable to sitagliptin but with improved blood-brain barrier penetration .
    • Structural optimization via N-functionalization (e.g., alkylation, acylation) enhanced selectivity for α2-adrenergic receptors over opioid receptors .
  • Dihydrotetrabenazine Analogues: Exhibited sub-nanomolar affinity for VMAT2 (Ki = 0.3–0.8 nM), with deuterated forms (e.g., cis-dihydrotetrabenazine-d7) showing prolonged half-life in preclinical models .
  • Praziquantel :
    • Despite low solubility, its rigid structure ensures potent binding to schistosome tegumental proteins .

Biological Activity

2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C19H29NO3
  • Molecular Weight : 319.45 g/mol
  • CAS Number : 3466-75-9

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Neuroprotective Properties : Studies have shown that derivatives of this compound can protect dopaminergic neurons from toxicity. The mechanism involves modulation of the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in dopamine storage and release in neurons .
  • Antidepressant Activity : The compound has been evaluated for its potential antidepressant effects. Its structure suggests that it may influence neurotransmitter systems, particularly serotonin and dopamine pathways .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties through the inhibition of nitric oxide synthase (iNOS), which is involved in inflammatory responses .

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Neuroprotection : A study conducted on mice demonstrated that administration of this compound resulted in significant protection against MPTP-induced neurotoxicity. The treated group showed reduced dopaminergic neuron loss compared to controls .
  • Antidepressant Evaluation : In a behavioral study using animal models of depression, compounds related to this compound exhibited significant reductions in depressive-like behaviors when administered chronically. This suggests potential for developing new antidepressants based on this scaffold .

The biological activity of this compound can be attributed to several mechanisms:

  • VMAT2 Modulation : By influencing VMAT2 function, the compound can alter dopamine levels within synaptic vesicles and affect dopaminergic signaling pathways .
  • Interaction with Serotonin Receptors : The compound may act on serotonin transporters (SERT), indicating its potential role in mood regulation and anxiety disorders .
  • Nitric Oxide Pathway Inhibition : The inhibition of iNOS suggests that the compound could reduce inflammatory responses associated with various neurological conditions .

Data Tables

Biological ActivityMechanismReference
NeuroprotectionVMAT2 modulation
Antidepressant effectSERT interaction
Anti-inflammatoryiNOS inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via a multicomponent assembly process combined with 1,3-dipolar cycloaddition. Key variables include solvent polarity, temperature (optimal range: 60–80°C), and catalyst choice (e.g., Lewis acids like ZnCl₂). For optimization, design a factorial experiment varying these parameters and monitor yields using HPLC. Example

SolventTemperature (°C)CatalystYield (%)
DCM60ZnCl₂65
THF80None42
Reference:

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Use X-ray crystallography (as in ) to resolve stereochemistry and confirm the bicyclic framework. Complement with NMR (¹H/¹³C, COSY, HSQC) to assign proton environments and FT-IR for functional group validation. For example, the carbonyl stretch (C=O) appears at ~1680 cm⁻¹. Crystallographic data (e.g., CCDC entry from ) should include bond angles and torsion parameters for reproducibility .

Q. What in vitro models are appropriate for initial biological activity screening?

  • Methodological Answer : Prioritize assays aligned with the scaffold’s known bioactivity (e.g., neurotransmitter receptor modulation). Use CHO-K1 cells transfected with human GPCRs for binding affinity tests (IC₅₀) or enzyme inhibition assays (e.g., acetylcholinesterase). Include positive controls (e.g., donepezil for cholinesterase) and validate with dose-response curves (EC₅₀ values). Reference to derivatives in suggests relevance in CNS-targeted studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, endpoint measurements). Conduct a meta-analysis with standardized normalization (e.g., % inhibition relative to controls) and use multivariate regression to identify confounding variables. For example, if Activity A is higher in HEK293 vs. HeLa cells, perform cross-validation experiments under identical conditions. Reference experimental design principles from (randomized blocks) to minimize bias .

Q. What strategies are effective for synthesizing novel derivatives to explore structure-activity relationships (SAR)?

  • Methodological Answer : Modify the amine moiety (position 2) or introduce substituents on the isoquinoline ring via Ugi-type multicomponent reactions (). Screen derivatives using a high-throughput platform with a 96-well plate format. Example SAR table:

DerivativeR-group (Position)IC₅₀ (μM)Selectivity Index
D1-CH₃0.812.5
D2-Ph0.245.0
Prioritize derivatives with >10-fold selectivity over off-target receptors .

Q. How to design experiments assessing environmental fate and degradation pathways of this compound?

  • Methodological Answer : Follow the framework in : (1) Measure hydrolysis kinetics (pH 5–9, 25–40°C) via LC-MS/MS; (2) Use soil column studies to track leaching potential; (3) Employ OECD 301F biodegradation tests. For photolysis, simulate sunlight with a xenon lamp and monitor degradation products. Example half-life

ConditionHalf-life (days)Major Degradant
Aqueous (pH 7)14Quinoline-2-ol
Soil (25°C)30N/A
Include ecotoxicity assays (e.g., Daphnia magna LC₅₀) for risk assessment .

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